2-amino-5-oxo-4-(pentan-3-yl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
Description
2-amino-5-oxo-4-(pentan-3-yl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a heterocyclic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a pyrano[3,2-c]chromene core with an amino group, a carbonitrile group, and a pentan-3-yl substituent.
Properties
IUPAC Name |
2-amino-5-oxo-4-pentan-3-yl-4H-pyrano[3,2-c]chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-10(4-2)14-12(9-19)17(20)23-16-11-7-5-6-8-13(11)22-18(21)15(14)16/h5-8,10,14H,3-4,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQJDUZQRWXLEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1C(=C(OC2=C1C(=O)OC3=CC=CC=C32)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-oxo-4-(pentan-3-yl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile can be achieved through a one-pot multicomponent reaction. This involves the reaction of an aldehyde, malononitrile, and 4-hydroxycoumarin in the presence of a catalyst. For example, using sodium fluoride (NaF) as a catalyst under microwave irradiation conditions can yield the desired product efficiently . The reaction typically proceeds in an aqueous medium, making it environmentally friendly.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using similar reaction conditions. The use of microwave irradiation and eco-friendly solvents like water can be advantageous for large-scale production. The reaction mixture is usually purified by washing with water and recrystallization from methanol .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-oxo-4-(pentan-3-yl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
2-amino-5-oxo-4-(pentan-3-yl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It has shown potential as an anticancer agent by inhibiting topoisomerase II and inducing apoptosis in cancer cells.
Biological Studies: The compound exhibits antibacterial activity against gram-positive bacteria like Staphylococcus aureus.
Industrial Applications: It can be used in the synthesis of other bioactive molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-amino-5-oxo-4-(pentan-3-yl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to the inhibition of topoisomerase II, leading to DNA damage and apoptosis in cancer cells . The compound may also interact with bacterial enzymes, disrupting their function and leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile: This compound has a phenyl group instead of a pentan-3-yl group and exhibits similar biological activities.
2-amino-4H-benzo[h]chromene-3-carbonitrile: This compound has a benzo[h]chromene core and is known for its anticancer and antibacterial properties.
Uniqueness
The presence of the pentan-3-yl group in 2-amino-5-oxo-4-(pentan-3-yl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile may contribute to its unique biological activities and pharmacokinetic properties. This structural variation can influence its interaction with molecular targets and its overall efficacy in biological systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
